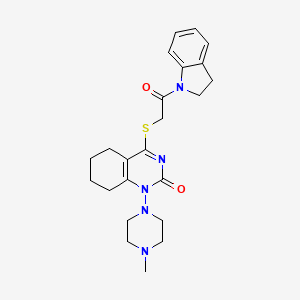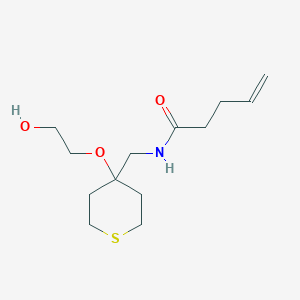![molecular formula C16H18N2O3S B2632577 1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097872-45-0](/img/structure/B2632577.png)
1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety
科学的研究の応用
1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
Safety and Hazards
将来の方向性
準備方法
The synthesis of 1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride and a suitable base.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through nucleophilic substitution reactions.
Formation of the Pyrrolidine-2,5-dione Moiety: This step involves the cyclization of appropriate intermediates to form the pyrrolidine-2,5-dione ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
化学反応の分析
1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, platinum).
類似化合物との比較
1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Azetidin-2-one Derivatives: These compounds share the azetidine ring and are known for their biological activity, including as antibiotics (e.g., penicillins).
Pyrrolidine-2,5-dione Derivatives: Compounds with this moiety are studied for their potential therapeutic effects, including as anticonvulsants.
Benzoyl-Substituted Compounds: These compounds are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological and chemical properties.
特性
IUPAC Name |
1-[[1-(2-methylsulfanylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22-13-5-3-2-4-12(13)16(21)17-8-11(9-17)10-18-14(19)6-7-15(18)20/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNKZTKPQJPXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2632494.png)
![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-pyrrolidin-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2632497.png)
![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2632504.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632505.png)
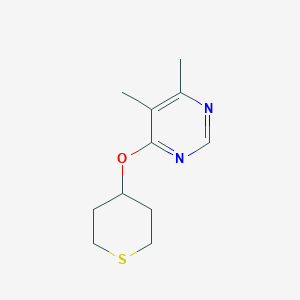
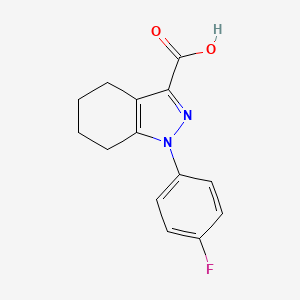
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)
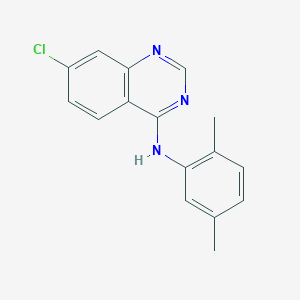
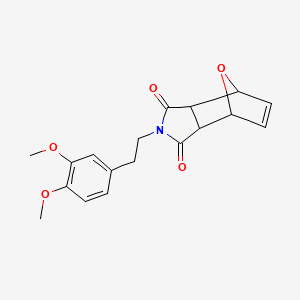
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2632513.png)
